3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,5-Dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a benzamide moiety linked to a thienopyrazole scaffold. The thienopyrazole core is substituted with a 4-methylphenyl group, while the benzamide component includes 3,5-dimethyl substitutions.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-4-6-17(7-5-13)24-20(18-11-26-12-19(18)23-24)22-21(25)16-9-14(2)8-15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDZTFDSCJHMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. The synthetic routes often employ elemental microanalysis, FTIR, and 1H NMR techniques to verify the structures . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions: Reagents like hydrazine, acetic acid, and ethanol are commonly used in its reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of LmPTR1, a protein involved in the metabolism of Leishmania parasites . This interaction is characterized by strong hydrophobic interactions and lower binding free energy.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one: A pyridazinone derivative with anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation) . While differing in core heterocycles (pyridazinone vs. thienopyrazole), both compounds share aromatic substituents (4-methylphenyl), suggesting that electronic or steric effects of this group may contribute to bioactivity.
Triazole-Benzaldehyde Condensates: Synthesized via reactions of amino-triazoles with substituted benzaldehydes under reflux conditions . These compounds lack the thienopyrazole backbone but demonstrate the utility of benzamide-like frameworks in medicinal chemistry.
Biological Activity
3,5-Dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activity. The compound's structure features a thieno[3,4-c]pyrazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The IUPAC name of the compound is 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide . Its chemical formula is and it features a thienopyrazole core linked to a benzamide group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.43 g/mol |
| IUPAC Name | 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
Anticancer Properties
Research indicates that compounds with thienopyrazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit various kinases involved in cancer cell proliferation and survival pathways. The specific mechanism often involves the inhibition of signaling pathways critical for tumor growth and metastasis.
Case Study:
A study conducted on similar compounds demonstrated that they effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins and caspase activation .
Anti-inflammatory Effects
The anti-inflammatory potential of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has also been explored. Compounds in this class have shown promise in reducing pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various in vitro models.
Research Findings:
In a controlled study using macrophage cell lines, the compound significantly reduced the levels of inflammatory markers when treated with lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been observed to bind to certain kinases and transcription factors that play crucial roles in cell signaling pathways related to cancer and inflammation.
Synthesis and Derivatives
The synthesis of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions that create the thienopyrazole core followed by functionalization to introduce the benzamide moiety. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
